(R)-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride
Description
This compound is a chiral aryl ketone derivative featuring a 2-fluorophenyl group and a pyrrolidin-2-yl-substituted phenyl moiety, formulated as a hydrochloride salt to enhance solubility and stability. Its structural uniqueness lies in the (R)-configuration at the pyrrolidine ring, which may influence stereoselective interactions with biological targets such as G-protein coupled receptors (GPCRs) or ion channels .
Properties
Molecular Formula |
C17H16FNO |
|---|---|
Molecular Weight |
269.31 g/mol |
IUPAC Name |
(2-fluorophenyl)-[3-[(2R)-pyrrolidin-2-yl]phenyl]methanone |
InChI |
InChI=1S/C17H16FNO/c18-15-8-2-1-7-14(15)17(20)13-6-3-5-12(11-13)16-9-4-10-19-16/h1-3,5-8,11,16,19H,4,9-10H2/t16-/m1/s1 |
InChI Key |
SSECBCLGSRAAKW-MRXNPFEDSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3F |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride typically involves multi-step organic reactions. One common approach is the formation of the pyrrolidine ring followed by the introduction of the fluorophenyl group. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation or other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl ketones, while reduction can produce fluorophenyl alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its specific molecular configuration. It serves as a model compound in biochemical assays.
Medicine
In medicine, ®-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new pharmaceuticals targeting specific diseases.
Industry
Industrially, this compound is utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ®-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity, while the pyrrolidinylphenyl group contributes to the compound’s overall stability and reactivity. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural differences and similarities with related compounds:
Key Observations :
- Pyrrolidine vs.
- Fluorine Position : The 2-fluorophenyl group in the target compound may reduce steric hindrance compared to 4-fluorophenyl derivatives, favoring interactions with flat binding sites .
- Salt Form : Hydrochloride salts across these compounds enhance aqueous solubility, critical for in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
